3-Bromo-4-(3-methylbutoxy)benzamide 3-Bromo-4-(3-methylbutoxy)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0644626
InChI: InChI=1S/C12H16BrNO2/c1-8(2)5-6-16-11-4-3-9(12(14)15)7-10(11)13/h3-4,7-8H,5-6H2,1-2H3,(H2,14,15)
SMILES: CC(C)CCOC1=C(C=C(C=C1)C(=O)N)Br
Molecular Formula: C12H16BrNO2
Molecular Weight: 286.16 g/mol

3-Bromo-4-(3-methylbutoxy)benzamide

CAS No.:

Cat. No.: VC0644626

Molecular Formula: C12H16BrNO2

Molecular Weight: 286.16 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-4-(3-methylbutoxy)benzamide -

Specification

Molecular Formula C12H16BrNO2
Molecular Weight 286.16 g/mol
IUPAC Name 3-bromo-4-(3-methylbutoxy)benzamide
Standard InChI InChI=1S/C12H16BrNO2/c1-8(2)5-6-16-11-4-3-9(12(14)15)7-10(11)13/h3-4,7-8H,5-6H2,1-2H3,(H2,14,15)
Standard InChI Key RKRHAWMVBQKGRZ-UHFFFAOYSA-N
SMILES CC(C)CCOC1=C(C=C(C=C1)C(=O)N)Br
Canonical SMILES CC(C)CCOC1=C(C=C(C=C1)C(=O)N)Br

Introduction

Chemical Structure and Properties

3-Bromo-4-(3-methylbutoxy)benzamide contains a benzamide scaffold with specific substitution patterns that define its chemical behavior. The molecule features a bromine atom at the 3-position and a 3-methylbutoxy group at the 4-position, with the benzamide functional group providing potential for hydrogen bonding interactions.

Structural Components

The compound consists of three main structural components:

  • A benzene ring serving as the core scaffold

  • A primary amide group (-CONH₂)

  • A bromine substituent at the 3-position

  • A 3-methylbutoxy group at the 4-position

Physicochemical Properties

Based on similar brominated benzamide compounds, we can predict several key physicochemical properties of 3-Bromo-4-(3-methylbutoxy)benzamide:

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC₁₂H₁₆BrNO₂Structural analysis
Molecular WeightApproximately 286.17 g/molCalculated from molecular formula
Hydrogen Bond Donors2Primary amide group
Hydrogen Bond Acceptors3Oxygen atoms and nitrogen atom
Log P (Octanol/Water)~3.5-4.5Based on similar brominated benzamides
AppearanceWhite to off-white crystalline solidTypical for benzamide derivatives

The presence of the bromine atom confers halogen bonding capabilities to the molecule, potentially enhancing its binding affinity to certain biological targets . The 3-methylbutoxy group at the 4-position provides additional lipophilicity, which may influence the compound's membrane permeability and distribution properties.

Synthesis and Preparation Methods

General Synthetic Approach

The synthesis of 3-Bromo-4-(3-methylbutoxy)benzamide likely involves a multi-step procedure similar to that used for related benzamide derivatives. A probable synthetic route would include:

  • Starting with 4-hydroxybenzoic acid or 4-hydroxybenzonitrile

  • Selective bromination at the 3-position

  • Etherification of the 4-hydroxy group with 3-methylbutyl bromide or similar alkylating agent

  • Conversion of the carboxylic acid to an amide (or hydrolysis of the nitrile to an amide)

Detailed Synthetic Protocols

Drawing from synthetic approaches used for similar compounds, a specific synthesis might involve:

  • Selective bromination of 4-hydroxybenzoic acid using N-bromosuccinimide (NBS) in appropriate solvent conditions to yield 3-bromo-4-hydroxybenzoic acid

  • Alkylation of the hydroxyl group using 3-methylbutyl bromide in the presence of potassium carbonate and acetone

  • Conversion of the carboxylic acid to an acid chloride using thionyl chloride

  • Treatment with ammonia to form the primary amide

This synthetic pathway is comparable to methods used for other brominated benzamide derivatives as evidenced in the literature for similar compounds .

Structural Analysis and Characterization

Spectroscopic Characterization

The structural confirmation of 3-Bromo-4-(3-methylbutoxy)benzamide would typically involve multiple spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on similar compounds, the ¹H NMR spectrum would likely show:

  • Aromatic protons in the range of δ 7.0-8.0 ppm

  • Amide protons as a broad singlet at approximately δ 5.5-7.0 ppm

  • 3-Methylbutoxy methylene protons at approximately δ 3.8-4.1 ppm (adjacent to oxygen)

  • The remaining methylene and methyl protons of the 3-methylbutoxy group at higher field (δ 0.8-2.0 ppm)

Infrared (IR) Spectroscopy

Key IR absorption bands would likely include:

  • N-H stretching vibrations at approximately 3300-3500 cm⁻¹

  • C=O stretching at approximately 1650-1700 cm⁻¹

  • C-O stretching at approximately 1200-1300 cm⁻¹

  • C-Br stretching at approximately 550-650 cm⁻¹

Potential ActivityMechanismSupporting Evidence
Antiviral ActivityPossible inhibition of viral entry or replicationRelated benzamide derivatives have shown inhibitory effects against filoviruses
Enzyme InhibitionInteraction with enzyme active sites via halogen bondingBromine-containing compounds often exhibit specific enzyme inhibitory properties
Receptor ModulationPotential binding to specific receptors through hydrogen and halogen bondingBenzamide derivatives are known to interact with various receptor systems

Structure-Activity Relationships

The specific substitution pattern in 3-Bromo-4-(3-methylbutoxy)benzamide may contribute to its biological activity in the following ways:

  • The bromine atom at the 3-position can participate in halogen bonding with biological targets, potentially enhancing binding affinity and selectivity

  • The 3-methylbutoxy group at the 4-position increases lipophilicity, potentially improving membrane permeability

  • The primary amide group can form hydrogen bonds with receptor sites, contributing to target recognition and binding specificity

Related 4-(aminomethyl)benzamides have demonstrated potent inhibitory effects against Ebola virus entry, suggesting that the benzamide scaffold has potential applications in antiviral drug development .

Comparison with Related Compounds

Structural Analogues

Several structurally related compounds provide context for understanding the potential properties of 3-Bromo-4-(3-methylbutoxy)benzamide:

CompoundStructural RelationshipNotable DifferencesRef
4-Bromo-3-methylbenzamidePositional isomer of bromine and methyl vs. 3-methylbutoxySmaller substituent, different electronic properties
3-Bromo-N-[2-(diethylamino)ethylcarbamothioyl]-4-(3-methylbutoxy)benzamideContains the target compound as part of its structureAdditional functional groups including thioamide and diethylaminoethyl moieties
3-Bromo-4-methoxy-N-methyl-N-(2-(methylamino)-2-oxoethyl)benzamideSimilar 3-bromo-4-alkoxy patternMethoxy instead of 3-methylbutoxy, and substituted amide

Functional Group Contributions

  • The 3-methylbutoxy group provides greater lipophilicity than a methoxy group, potentially enhancing membrane permeability

  • The primary amide maintains hydrogen bond donor capabilities that may be lost in N-substituted derivatives

  • The bromine at the 3-position creates a specific electronic environment that differs from compounds with alternative substitution patterns

Future Research Directions

Structure-Based Drug Design

Future research on 3-Bromo-4-(3-methylbutoxy)benzamide might focus on:

  • Computational studies to predict binding modes with potential biological targets

  • Synthesis of derivative libraries to explore structure-activity relationships

  • Investigation of specific biochemical pathways that may be influenced by this compound

Synthetic Methodology Development

Opportunities for methodological advancement include:

  • Development of more efficient and selective methods for bromination of 4-substituted benzamides

  • Green chemistry approaches to the synthesis of 3-Bromo-4-(3-methylbutoxy)benzamide

  • Exploration of late-stage functionalization strategies to access diverse analogues

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